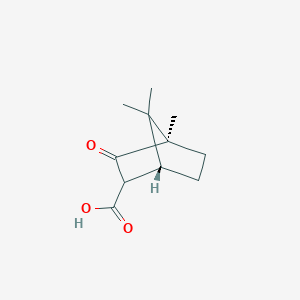

d-Camphocarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

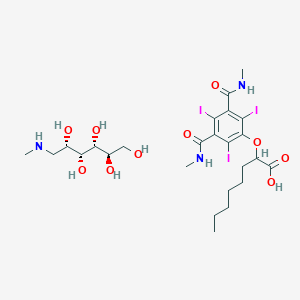

D-Camphocarboxylic Acid, also known as 4,7,7-Trimethyl-3-oxobicyclo [2.2.1]heptane-2-carboxylic acid, is a compound with the molecular formula C11H16O3 . It is prepared by the carboxylation of d-camphor .

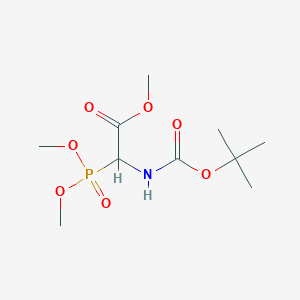

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H16O3 . The compound has a molecular weight of 196.24 . The percent composition is C 67.32%, H 8.22%, O 24.46% .Physical And Chemical Properties Analysis

This compound forms crystals from benzene, water, ether, or 50% alcohol . It has a melting point of 127-128° . It is sparingly soluble in cold water, more soluble in warm water, and soluble in alcohol, ether, chloroform, and in about 2 parts boiling benzene .Applications De Recherche Scientifique

Luminescent Materials and Sensors

- d-Camphocarboxylic acid is used in the synthesis of luminescent lanthanide metal-organic frameworks (Ln-MOFs), which have applications as broad-range pH and temperature sensors. These materials demonstrate good chemical resistance and stability in various environments, making them useful in physiological environments and industrial applications (Han, Tian, Li, & Du, 2014).

Photoinitiators in Biomedical Applications

- Derivatives of this compound, like carboxylated camphorquinone, are developed as visible-light photoinitiators. These compounds show higher photoreactivity compared to their predecessors and are used in the preparation of hydrogels for biomedical applications. Their compatibility with human cells, higher crosslink density, and better mechanical properties make them suitable for various medical and dental applications (Kamoun, Winkel, Eisenburger, & Menzel, 2016).

Dental Monomers and Photopolymerization

- This compound, in the form of camphorquinone, is utilized in the synthesis of dental monomers. These monomers exhibit efficient photopolymerization behavior under visible light and are essential in dental applications due to their high conversion rates and controlled volume shrinkage during photopolymerization (Chung, Kim, & Choi, 2000).

Biosynthesis of Dicarboxylic Acids

- In the field of biotechnology, the synthesis of dicarboxylic acids (DCAs), including derivatives of this compound, is gaining importance. These compounds are used in various industries, such as polymers, food, and pharmaceuticals. Advances in metabolic engineering and synthetic biology have enhanced the production efficiency of these acids (Li, Shen, Wang, Sun, & Yuan, 2021).

Organic Electronics

- Derivatives of this compound, like Perylene-3,4,9,10-tetracarboxylic acid diimides (PDIs), find applications in organic electronics. These compounds have been used as pigments and in organic photovoltaic devices and field-effect transistors, showcasing the versatility of this compound derivatives in modern technological applications (Huang, Barlow, & Marder, 2011).

Propriétés

Numéro CAS |

18530-30-8 |

|---|---|

Formule moléculaire |

C11H16O3 |

Poids moléculaire |

196.24 g/mol |

Nom IUPAC |

(1R,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7?,11+/m1/s1 |

Clé InChI |

XNMVAVGXJZFTEH-XGLFCGLISA-N |

SMILES isomérique |

C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)O |

SMILES |

CC1(C2CCC1(C(=O)C2C(=O)O)C)C |

SMILES canonique |

CC1(C2CCC1(C(=O)C2C(=O)O)C)C |

Origine du produit |

United States |

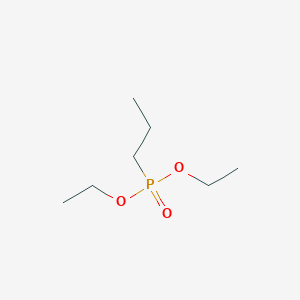

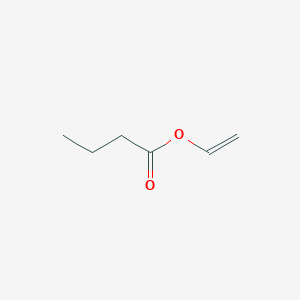

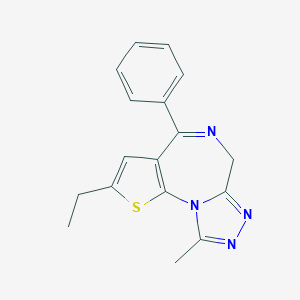

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

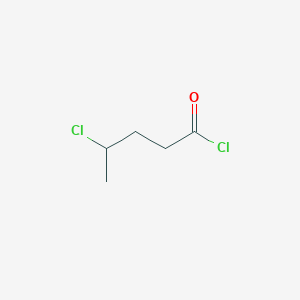

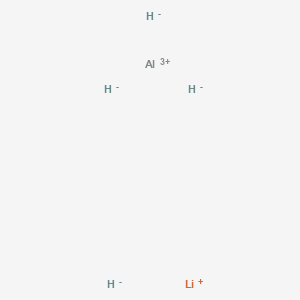

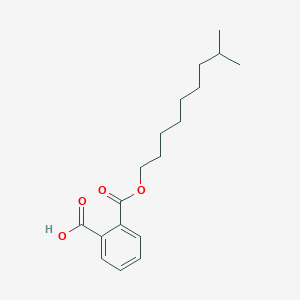

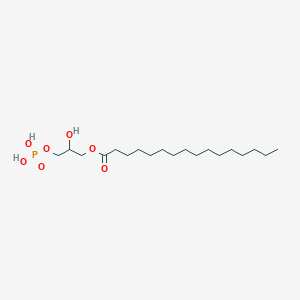

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.